molecular formula C6H2Cl2O2S B1316666 Thiophene-3,4-dicarbonyl dichloride CAS No. 33527-26-3

Thiophene-3,4-dicarbonyl dichloride

Cat. No.: B1316666
CAS No.: 33527-26-3
M. Wt: 209.05 g/mol
InChI Key: KJEBZMKZUKLTDO-UHFFFAOYSA-N
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Description

The table below outlines a representative pathway for the post-polymerization functionalization of a polyester (B1180765) derived from thiophene-3,4-dicarbonyl dichloride.

StepDescriptionReactantsResulting Structure
1. PolymerizationPolycondensation to form a polyester with pendant alkyne "handles".This compound + Alkyne-functionalized diolAlkyne-functionalized Polyester
2. FunctionalizationAzide-Alkyne "Click" Chemistry to attach a new moiety (e.g., a PEG chain for solubility).Base Polymer + Azido-PEG (N3-PEG) + Cu(I) catalystPEGylated Polyester

This two-step functionalization process provides a powerful and versatile route to novel thiophene-based materials, where the polymer backbone provides core structural and electronic properties, and the post-polymerization modification step allows for extensive tuning of surface properties, solubility, and specific functionalities for advanced applications.

Properties

IUPAC Name

thiophene-3,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBZMKZUKLTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565655
Record name Thiophene-3,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33527-26-3
Record name Thiophene-3,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Applications

Established Synthetic Routes to Thiophene-3,4-dicarboxylic Acid

The formation of the thiophene-3,4-dicarboxylic acid core can be achieved through several synthetic strategies, each with its own advantages and limitations. These methods often involve the construction of the thiophene ring with the desired substitution pattern or the modification of a pre-existing thiophene derivative.

One documented method for the synthesis of thiophene-3,4-dicarboxylic acid involves the hydrolysis of thiophene-3,4-dicarbonitrile. In a typical procedure, thiophene-3,4-dicarbonitrile is heated with potassium hydroxide in ethylene (B1197577) glycol. Subsequent acidification of the reaction mixture yields thiophene-3,4-dicarboxylic acid. chemicalbook.com Another approach starts from 3,4-dibromothiophene, which can be converted to the dicarboxylic acid, although specific conditions for this transformation are not extensively detailed in the readily available literature. chemicalbook.com

Paal-Knorr Thiophene Synthesis Modifications for Dicarboxylated Systems

The Paal-Knorr synthesis is a classical and versatile method for constructing thiophene rings by reacting a 1,4-dicarbonyl compound with a sulfurizing agent. nih.gov In its general form, the reaction involves the condensation of the dicarbonyl compound with reagents like phosphorus pentasulfide or Lawesson's reagent. nih.govrsc.org

To obtain a 3,4-dicarboxylated thiophene via this route, a suitably substituted 1,4-dicarbonyl precursor is required. For instance, a dialkyl 2,3-diacetylsuccinate could theoretically be cyclized using a sulfurizing agent to yield a thiophene with ester groups at the 3 and 4 positions, which can then be hydrolyzed to the dicarboxylic acid. The reaction is believed to proceed through the formation of a thione intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. While the Paal-Knorr synthesis is a cornerstone in thiophene chemistry, specific examples and optimized conditions for the synthesis of 3,4-dicarboxylated systems are not abundantly reported, suggesting that other routes may be more synthetically viable or efficient for this particular substitution pattern.

Fiesselmann Thiophene Synthesis and Related Approaches

The Fiesselmann thiophene synthesis offers a powerful method for the preparation of substituted thiophenes, often with high regioselectivity. The classical Fiesselmann reaction involves the condensation of α,β-acetylenic esters with a thioglycolic acid derivative in the presence of a base. wikipedia.org A key example is the reaction of dimethyl acetylenedicarboxylate with methyl thioglycolate, which, upon treatment with a base, leads to the formation of a substituted thiophene. The mechanism involves the initial Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular condensation and subsequent aromatization. wikipedia.org

While the standard Fiesselmann synthesis yields 3-hydroxy-2-carboxylate thiophenes, modifications and related approaches can provide access to other substitution patterns. The versatility of the starting materials allows for the introduction of various functional groups, which can be subsequently modified to achieve the desired 3,4-dicarboxylic acid structure.

Cyclization Reactions for the Formation of Thiophene-3,4-dicarboxylates

Various cyclization strategies have been developed to construct the thiophene ring with carboxylate functionalities at the 3 and 4 positions. One such approach is the Hinsberg condensation, which typically involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. For example, the condensation of glyoxal with diethyl thiodiacetate could potentially lead to the formation of diethyl thiophene-3,4-dicarboxylate.

Another relevant method is the Gewald aminothiophene synthesis, which is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govgoogle.com While this reaction typically produces 2-aminothiophenes, careful selection of the starting materials, such as a β-keto ester with an adjacent carbonyl group, could potentially be adapted to yield precursors for thiophene-3,4-dicarboxylic acid. For instance, the reaction of ethyl cyanoacetate with diethyl 2,3-diketosuccinate and sulfur could theoretically lead to a highly functionalized thiophene that could be converted to the desired product.

A documented process for preparing diethyl 3,4-thiophenedicarboxylate involves the reaction of diethyl 1-formyl-2-diethoxymethylsuccinate with a cyclizing agent. google.com The resulting diethyl ester can then be hydrolyzed to thiophene-3,4-dicarboxylic acid. google.com

Conversion of Thiophene-3,4-dicarboxylic Acid to this compound

The transformation of thiophene-3,4-dicarboxylic acid into its corresponding diacyl dichloride is a critical step that activates the carboxylic acid groups for subsequent reactions. This conversion is typically achieved using standard chlorinating agents.

Chlorination Reagents and Optimized Reaction Conditions

Several reagents are commonly employed for the chlorination of carboxylic acids, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most prevalent. mdpi.comslideshare.net Oxalyl chloride is another effective reagent, often used for its mild reaction conditions and the generation of volatile byproducts. chemicalpapers.com

Thionyl chloride is a widely used reagent for this transformation due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.com The reaction is typically carried out by heating the dicarboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent. The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can accelerate the reaction. pjoes.com

Phosphorus pentachloride is another robust chlorinating agent that reacts with carboxylic acids to form acyl chlorides. The byproducts of this reaction are phosphorus oxychloride (POCl₃) and HCl.

The choice of reagent and reaction conditions can influence the yield and purity of the final product. Optimization often involves adjusting the temperature, reaction time, and the stoichiometry of the reagents. For dicarboxylic acids, controlling the reaction to ensure the conversion of both carboxylic acid groups to acyl chlorides is crucial.

Chlorinating ReagentTypical ByproductsCommon Conditions
Thionyl Chloride (SOCl₂)SO₂, HClReflux with excess reagent, optional inert solvent, catalytic DMF
Phosphorus Pentachloride (PCl₅)POCl₃, HClOften requires heating
Oxalyl Chloride ((COCl)₂)CO, CO₂, HClMilder conditions, often with a catalyst like DMF

Scale-Up Considerations and Green Chemistry Perspectives in Synthesis

The industrial-scale synthesis of this compound presents several challenges, including the handling of corrosive and hazardous reagents and the management of waste streams. From a green chemistry perspective, the ideal synthesis would utilize non-toxic reagents and solvents, be energy-efficient, and generate minimal waste.

One approach to a greener synthesis of acyl chlorides involves the use of solid catalysts that can be easily separated and recycled. While specific examples for this compound are not prevalent, research into solid-supported chlorinating agents or catalytic systems is an active area.

The use of safer solvents is another key aspect of green chemistry. Traditional solvents for these reactions often include chlorinated hydrocarbons. Exploring the use of greener alternatives, such as ionic liquids or solvent-free conditions where feasible, could significantly reduce the environmental impact of the process.

Phase-transfer catalysis (PTC) represents another potential green methodology. PTC can facilitate reactions between reactants in immiscible phases, potentially reducing the need for harsh solvents and improving reaction rates. researchgate.netacs.org The application of PTC to the chlorination of dicarboxylic acids could offer a more environmentally benign route.

Safety is a paramount concern in the scale-up of any chemical process, particularly one involving highly reactive intermediates like acyl chlorides and hazardous reagents like thionyl chloride. Proper engineering controls, personal protective equipment, and quench procedures are essential to ensure safe handling and to mitigate the risks of accidental release or exposure. The exothermic nature of the chlorination reaction must also be carefully managed to prevent runaway reactions.

Emerging Synthetic Strategies for Thiophene-Based Dicarbonyl Dichlorides

Recent synthetic chemistry has moved towards more sophisticated and sustainable methods for constructing the thiophene ring with the desired 3,4-disubstitution pattern. These emerging strategies include metal-catalyzed reactions for precise bond formation, the use of iodinated intermediates for subsequent functionalization, and the development of environmentally benign protocols.

Metal-Catalyzed Heterocyclization Approaches

The construction of the thiophene ring via cyclization reactions is a foundational strategy. An established method for creating thiophene-3,4-dicarboxylic esters involves the reaction of a succinic acid derivative with a sulfur source. acs.orggoogle.com This approach, while foundational, sets the stage for more modern metal-catalyzed variants that offer improved efficiency and selectivity.

A key example involves the preparation of diethyl 3,4-thiophenedicarboxylate from diethyl 1-formyl-2-diethoxymethylsuccinate. google.com The process proceeds by reacting the succinate precursor with hydrogen sulfide in the presence of an acidic cyclizing agent, such as hydrogen chloride in an inert solvent like toluene. This heterocyclization reaction directly installs the required carboxylate groups at the 3 and 4 positions of the thiophene ring. The resulting diester can then be hydrolyzed to thiophene-3,4-dicarboxylic acid.

Table 1: Acid-Catalyzed Heterocyclization for Diethyl 3,4-Thiophenedicarboxylate

Starting MaterialReagentsCatalystSolventKey ConditionsProductReference
Diethyl 1-formyl-2-diethoxymethylsuccinateHydrogen Sulfide (H₂S)Hydrogen Chloride (HCl)TolueneReaction mixture maintained at low temperature (0-10 °C)Diethyl 3,4-thiophenedicarboxylate google.com

More contemporary research focuses on transition-metal catalysis, such as with rhodium or palladium, to construct highly substituted thiophenes through various intramolecular cyclization and annulation pathways. organic-chemistry.orgrsc.org These methods offer the potential for high regioselectivity and functional group tolerance, representing the cutting edge of heterocyclic synthesis.

Iodocyclization and Subsequent Functionalization Pathways

A powerful and versatile strategy for synthesizing functionalized thiophenes involves iodocyclization. This pathway creates an iodinated thiophene intermediate that can be readily diversified using modern cross-coupling reactions. The synthesis of thiophene-3,4-dicarboxylic acid can be envisioned through the formation of a 3,4-diiodothiophene intermediate. chemicalbook.com

The first step is the creation of the di-iodinated precursor. While various methods exist, one approach involves the electrophilic iodocyclization of specifically designed acyclic precursors. organic-chemistry.org Once 3,4-diiodothiophene is obtained, the key functionalization step is a double carbonylation reaction. Palladium-catalyzed carbonylation is a well-established method for converting aryl halides to carboxylic acids or their esters. In this context, reacting 3,4-diiodothiophene with carbon monoxide (CO) and an alcohol (e.g., methanol) in the presence of a palladium catalyst and a base would yield dimethyl thiophene-3,4-dicarboxylate. nih.gov This diester is a direct precursor to the target dicarboxylic acid.

Table 2: Proposed Iodocyclization and Functionalization Pathway

StepStarting MaterialReagentsCatalystProductReference
1. IodinationThiophene PrecursorIodine (I₂)-3,4-Diiodothiophene chemicalbook.com
2. Dicarbonylation3,4-DiiodothiopheneCarbon Monoxide (CO), Methanol (CH₃OH), BasePalladium Complex (e.g., Pd(PPh₃)₄)Dimethyl thiophene-3,4-dicarboxylate nih.gov

Solvent-Free and Sustainable Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable and environmentally friendly synthetic routes. These protocols aim to reduce waste, avoid hazardous solvents, and utilize renewable resources or recyclable catalysts.

One notable sustainable approach involves synthesizing thiophene-2,5-dicarboxylic acid from adipic acid and thionyl chloride. nih.govgoogle.com Adipic acid can be sourced from renewable biomass, making this a "bio-based" route. This industrial process, catalyzed by pyridine (B92270), demonstrates a scalable method for producing thiophene dicarboxylic acids, which are valuable monomers for high-performance polyesters. nih.govgoogle.com Although this specific example yields the 2,5-isomer, the principles of using bio-sourced starting materials are directly applicable to other isomers.

Furthering the green chemistry aspect, protocols are being developed that utilize water as a solvent and employ recyclable catalysts. For instance, the decarboxylation of substituted 2,5-dicarboxy-3,4-dialkoxythiophenes has been successfully achieved using metal phthalocyanines as catalysts in water. cjcatal.com This method offers excellent yields, avoids organic polar solvents, and allows the catalyst to be recovered and reused, presenting a promising green route for thiophene functionalization. cjcatal.com The use of elemental sulfur as the sulfur source, replacing reagents like hydrogen sulfide or Lawesson's reagent, is another key feature of sustainable thiophene synthesis. organic-chemistry.org

Table 3: Example of a Sustainable Industrial Process for a Thiophene Dicarboxylic Acid Isomer

Starting MaterialsCatalystKey ConditionsIntermediate ProductSustainability FeatureReference
Adipic Acid, Thionyl ChloridePyridineStepwise heating, initially to 85-95 °C, then to 140-160 °C after removal of volatiles.Thiophene-2,5-dicarbonyl dichlorideAdipic acid can be derived from renewable biomass. google.com

Nucleophilic Acyl Substitution Reactions

The carbonyl carbons of the acyl chloride groups in this compound are highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This high electrophilicity makes the compound an excellent substrate for nucleophilic acyl substitution reactions, where a nucleophile replaces the chloride anion, which is an excellent leaving group.

Amidation and Esterification with Diverse Substrates

This compound readily undergoes amidation and esterification when treated with a wide range of nucleophilic substrates, such as primary and secondary amines and alcohols. These reactions typically proceed under mild conditions, often at room temperature, and may be carried out in the presence of a non-nucleophilic base like pyridine or a tertiary amine to scavenge the hydrogen chloride (HCl) byproduct.

The reaction with amines (amidation) yields thiophene-3,4-dicarboxamides. The versatility of this reaction allows for the introduction of a wide variety of functional groups by selecting amines with different substituents. For instance, reaction with two equivalents of a primary amine (R-NH₂) results in the formation of a symmetrically substituted N,N'-dialkyl- or N,N'-diarylthiophene-3,4-dicarboxamide. Similarly, reaction with secondary amines (R₂NH) yields the corresponding tetra-substituted amides. These amidation reactions are fundamental in the synthesis of various functional molecules, including those with potential biological activity or utility as ligands for metal coordination.

Esterification follows a similar pathway, where alcohols (R-OH) act as nucleophiles to produce thiophene-3,4-dicarboxylates. This reaction is a straightforward method for synthesizing a diverse range of diesters. The properties of the resulting diester can be tuned by the choice of the alcohol, which can range from simple alkyl alcohols to more complex polyether or fluorinated chains.

The general schemes for these reactions are presented below:

Amidation:

Generated code

Esterification:

Generated code
Table 1: Examples of Nucleophilic Acyl Substitution Products
ReactantNucleophileProduct ClassPotential Product Name
This compoundAniline (B41778)DiamideN,N'-diphenylthiophene-3,4-dicarboxamide
This compoundDiethylamineDiamideN,N,N',N'-tetraethylthiophene-3,4-dicarboxamide
This compoundEthanolDiesterDiethyl thiophene-3,4-dicarboxylate
This compoundPhenolDiesterDiphenyl thiophene-3,4-dicarboxylate

Formation of Macrocyclic Compounds and Ligands

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of macrocyclic compounds. Macrocycles are large ring structures that are of significant interest in supramolecular chemistry, host-guest chemistry, and as synthetic ionophores. The synthesis of macrocycles from this dichloride is typically achieved through condensation with complementary bifunctional nucleophiles, such as diamines, diols, or dithiols, under high-dilution conditions. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

For example, the reaction of this compound with a long-chain diamine, such as 1,10-diaminodecane, can lead to the formation of a macrocyclic diamide. The thiophene unit in these macrocycles can act as a rigid structural element and can also participate in non-covalent interactions, such as π-π stacking. Furthermore, the sulfur atom and the carbonyl oxygen atoms can act as coordination sites for metal ions, making these macrocycles potential ligands for catalysis or sensing applications.

The general approach to macrocyclization is illustrated below:

Macrocyclization with a Diamine:

Generated code

The size of the resulting macrocycle can be systematically varied by changing the length and nature of the linker in the difunctional nucleophile. This strategy allows for the rational design of macrocyclic hosts with specific cavity sizes and binding properties.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. In this context, this compound acts as the acylating agent. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. youtube.comorganic-chemistry.org

Reaction with Aromatic Hydrocarbons (e.g., Benzene (B151609), Triptycene)

The reaction of this compound with aromatic hydrocarbons like benzene has been investigated. When reacted with two equivalents of benzene in the presence of aluminum chloride, the expected product is 3,4-dibenzoylthiophene. chemtube3d.com This reaction demonstrates the ability of both acyl chloride groups to participate in Friedel-Crafts acylation, effectively linking two benzene rings to the thiophene core.

The reaction with triptycene (B166850), a rigid, three-bladed aromatic hydrocarbon, presents an interesting case for forming highly structured, three-dimensional molecules. While direct experimental data for the reaction of this compound with triptycene is not extensively documented, the known reactivity of triptycene in Friedel-Crafts reactions suggests a predictable outcome. Triptycene typically undergoes electrophilic substitution at its β-positions (the positions not adjacent to the bridgehead carbons). rsc.org Therefore, the reaction with this compound would be expected to yield a product where two triptycene units are attached to the thiophene core via carbonyl bridges at their β-positions. Such a molecule would possess a well-defined, rigid structure, potentially useful in materials science or as a molecular scaffold.

Table 2: Friedel-Crafts Acylation Products
Aromatic SubstrateExpected Product
Benzene3,4-Dibenzoylthiophene
Toluene3,4-Bis(4-methylbenzoyl)thiophene
Triptycene3,4-Bis(β-triptycenoyl)thiophene

Regioselectivity and Mechanistic Studies of Aromatic Acylation

The mechanism of Friedel-Crafts acylation involves the generation of an acylium ion, [R-C≡O]⁺, through the interaction of the acyl chloride with a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring.

In the case of this compound, two acylium ions are sequentially generated. The first acylium ion formed, [C₄H₂S(COCl)(CO)]⁺, will acylate the aromatic substrate. The resulting product, a mono-acylated thiophene derivative, is generally less reactive towards further electrophilic substitution than the starting aromatic hydrocarbon because the newly introduced keto group is electron-withdrawing. However, since the second acyl chloride group is still present, it can be activated by the Lewis acid to undergo a second acylation reaction, leading to the di-substituted product.

When the aromatic substrate itself is substituted, the regioselectivity of the acylation is governed by the directing effects of the substituent. Electron-donating groups (e.g., alkyl, alkoxy) activate the aromatic ring and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position.

For thiophene itself, electrophilic substitution is known to occur preferentially at the C2 and C5 positions (α-positions) due to the better stabilization of the cationic intermediate (the sigma complex) by the sulfur atom through resonance. researchgate.netcapes.gov.br However, in the context of Friedel-Crafts acylation by this compound, it is the aromatic substrate (e.g., benzene, triptycene) that is being acylated, and the regioselectivity is determined by the rules governing that substrate.

Polymerization and Oligomerization Reactions

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. It can undergo polycondensation reactions with suitable co-monomers that possess two nucleophilic groups, such as diamines or diols, to form polyamides and polyesters, respectively.

The synthesis of polyamides would involve the reaction of this compound with a diamine, such as hexamethylenediamine (B150038) or p-phenylenediamine. The resulting polymers would contain the thiophene ring as an integral part of the polymer backbone. These thiophene-containing polyamides could exhibit enhanced thermal stability and potentially interesting electronic properties due to the presence of the heteroaromatic ring. capes.gov.brmdpi.com

Similarly, reaction with diols, such as ethylene glycol or bisphenol A, would lead to the formation of polyesters. Thiophene-based polyesters are of interest as they can be derived from bio-based resources and may offer improved properties, such as higher thermal stability and specific mechanical characteristics, compared to their purely aliphatic or aromatic counterparts. capes.gov.br

The general polymerization schemes are as follows:

Polyamide Synthesis:

Generated code

Polyester (B1180765) Synthesis:

Generated code

The properties of the resulting polymers, such as their molecular weight, solubility, thermal stability, and mechanical strength, can be tailored by the choice of the co-monomer (the diamine or diol) and the polymerization conditions. The high reactivity of the acyl chloride groups allows for polymerization to occur under relatively mild conditions, often via solution or interfacial polymerization methods.

Cyclocondensation and Ring-Closure Reactions

The dicarbonyl functionality of this compound is ideally suited for intramolecular and intermolecular cyclocondensation reactions, leading to the formation of fused heterocyclic systems. nih.govtubitak.gov.tr These fused rings are often planar and electron-deficient, making them valuable components in organic electronics.

This compound readily undergoes hydrolysis to form thiophene-3,4-dicarboxylic acid, which upon treatment with a dehydrating agent like acetic anhydride (B1165640), cyclizes to form thieno[3,4-c]furan-1,3-dione, also known as 3,4-thiophenedicarboxylic anhydride. squarespace.comresearchgate.net This fused system is a key intermediate in the synthesis of more complex heterocyclic structures. The reaction is a straightforward and efficient method to create a planar, electron-accepting moiety.

Thieno[3,4-c]furan-1,3-dione can be further derivatized to form thieno[3,4-c]pyrrole-4,6-dione (TPD) analogues. squarespace.com This is typically achieved by reacting the anhydride with a primary amine. The TPD scaffold is a promising electron-accepting unit due to its facile synthesis, coplanarity, and strong electron-transporting characteristics. researchgate.net Polymers and small molecules incorporating the TPD unit have been extensively studied for their applications in organic solar cells and organic thin-film transistors. squarespace.comresearchgate.netrsc.org The synthesis often involves a condensation reaction of thiophene-3,4-dicarboxylic acid with acetic anhydride, followed by reaction with an amine. squarespace.com

Fused System Starting Material Key Reagent/Condition Significance
Thieno[3,4-c]furan-1,3-dioneThis compoundHydrolysis, then Acetic AnhydridePlanar, electron-accepting intermediate
Thieno[3,4-c]pyrrole-4,6-dioneThieno[3,4-c]furan-1,3-dionePrimary AmineElectron-accepting unit for organic electronics

Functionalization for Advanced Materials Applications

The reactivity of the acyl chloride groups allows for the facile introduction of various functional groups onto the thiophene core, enabling the tailoring of material properties for specific applications. This functionalization can be used to modify solubility, electronic properties, and self-assembly behavior.

For instance, reacting this compound with alcohols or amines bearing specific functionalities can lead to the creation of materials with tailored properties. The introduction of long alkyl chains can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. Attaching moieties with specific recognition capabilities can lead to the development of chemical sensors. Furthermore, the incorporation of electron-donating or electron-withdrawing groups can be used to tune the energy levels (HOMO/LUMO) of the resulting materials, thereby optimizing their performance in applications such as organic photovoltaics and light-emitting diodes. nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Moieties

The introduction of specific electronic functionalities onto the thiophene-3,4-dicarbonyl scaffold is readily achieved through the reaction of the dichloride with appropriate nucleophiles. The electronic nature of the resulting derivative is dictated by the substituent present on the attacking nucleophile. This strategy allows for the synthesis of a diverse library of 3,4-disubstituted thiophenes with tailored electronic properties for applications in materials science and medicinal chemistry.

The most common reactions involve alcohols (alcoholysis) to form esters and amines (aminolysis) to form amides. By selecting an alcohol or amine that bears an additional functional group—either electron-donating (EDG) or electron-withdrawing (EWG)—one can systematically tune the electronic character of the final molecule.

Reaction with Amines (Amide Formation): The reaction with primary or secondary amines typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. This leads to the formation of stable thiophene-3,4-dicarboxamides. For instance, reacting this compound with an aniline derivative bearing a nitro group (an EWG) results in a product with significantly different electronic properties than one formed from a reaction with an anisidine derivative (containing an electron-donating methoxy (B1213986) group). Such amide synthesis is a common strategy in the development of new biologically active molecules nih.gov.

Reaction with Alcohols (Ester Formation): Similarly, ester derivatives can be synthesized by reacting the diacid chloride with alcohols. These reactions may require slightly elevated temperatures or a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to proceed to completion. The resulting thiophene-3,4-dicarboxylates can be designed to include a wide array of functional groups.

The table below illustrates how various electron-withdrawing and electron-donating moieties can be introduced by reacting this compound with selected nucleophiles.

NucleophileStructure of NucleophileResulting MoietyElectronic CharacterProduct Structure
4-Nitroaniline4-NitroanilineN,N'-bis(4-nitrophenyl)thiophene-3,4-dicarboxamideStrongly Electron-WithdrawingProduct 1
4-Methoxyaniline (p-Anisidine)p-AnisidineN,N'-bis(4-methoxyphenyl)thiophene-3,4-dicarboxamideStrongly Electron-DonatingProduct 2
4-(Trifluoromethyl)benzyl alcoholAlcohol 1bis(4-(trifluoromethyl)benzyl) thiophene-3,4-dicarboxylateElectron-WithdrawingProduct 3
4-(Dimethylamino)phenolPhenol 1bis(4-(dimethylamino)phenyl) thiophene-3,4-dicarboxylateStrongly Electron-DonatingProduct 4

Post-Polymerization Functionalization Strategies

Beyond small-molecule synthesis, this compound is a valuable monomer for creating functional polymers, such as aromatic polyesters and polyamides, through polycondensation reactions. A particularly advanced approach involves designing these polymers for subsequent modification, a process known as post-polymerization functionalization. This methodology allows for the synthesis of a base polymer which can then be chemically altered in a separate step to introduce a variety of functionalities not easily incorporated during the initial polymerization.

The strategy relies on the copolymerization of this compound with a diol or diamine co-monomer that contains a "handle"—a chemically accessible group that is orthogonal to the polycondensation reaction conditions. Common handles include alkynes, azides, or alkenes, which can later be modified using highly efficient and specific reactions, such as "click chemistry."

Spectroscopic and Structural Characterization of Thiophene 3,4 Dicarbonyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For Thiophene-3,4-dicarbonyl dichloride, both ¹H and ¹³C NMR, along with advanced 2D techniques, are indispensable.

While specific experimental data for this compound is not readily published, the spectral features can be predicted based on the analysis of parent compounds like thiophene (B33073) and its derivatives. hmdb.cachemicalbook.comchemicalbook.com The molecule possesses a plane of symmetry, rendering the two protons (H-2 and H-5) and the two carbonyl chloride groups chemically equivalent.

¹H NMR: The spectrum is expected to show a single singlet in the aromatic region. The protons on the thiophene ring are deshielded due to the ring's aromaticity and the strong electron-withdrawing effect of the two adjacent carbonyl chloride groups. For comparison, the protons in unsubstituted thiophene resonate at approximately 7.1-7.3 ppm. chemicalbook.com The presence of two powerful electron-withdrawing groups would shift this signal significantly downfield.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to display three distinct signals: one for the two equivalent protonated carbons (C-2 and C-5), one for the two equivalent quaternary carbons bearing the carbonyl groups (C-3 and C-4), and one for the two equivalent carbonyl carbons. The carbonyl carbon signal is expected in the typical range for acyl chlorides, generally between 160-180 ppm. ucalgary.ca The thiophene ring carbons (C2/C5 and C3/C4) are expected to be downfield from those in unsubstituted thiophene (~125 ppm) due to the deshielding from the carbonyl chloride substituents. hmdb.ca

Predicted NMR Spectral Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹HH-2, H-5> 7.5Singlet (s)Downfield shift due to two electron-withdrawing -COCl groups.
¹³CC=O160 - 170Singlet (s)Typical range for acyl chloride carbonyls. ucalgary.ca
C-3, C-4> 130Singlet (s)Quaternary carbons, significantly deshielded.
C-2, C-5> 128Singlet (s)Protonated carbons, deshielded by adjacent carbonyls.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J_CH coupling). researchgate.netnih.gov For this compound, an HSQC spectrum would show a single cross-peak, connecting the proton signal (H-2/H-5) to the corresponding carbon signal (C-2/C-5). This confirms the direct C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing longer-range couplings between protons and carbons (typically over two or three bonds, ²J_CH and ³J_CH). researchgate.netresearchgate.net For this molecule, the key HMBC correlations would be:

A three-bond correlation (³J_CH) from the thiophene protons (H-2/H-5) to the carbonyl carbons.

A two-bond correlation (²J_CH) from the thiophene protons (H-2/H-5) to the quaternary carbons (C-3/C-4). These correlations would definitively establish the connectivity between the thiophene ring and the two carbonyl chloride groups at the 3 and 4 positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the intense absorption of the carbonyl groups.

The most characteristic band for an acyl chloride is the C=O stretching vibration, which appears at a significantly high frequency due to the electron-withdrawing nature of the chlorine atom. For aromatic acyl chlorides, this band is typically found in the range of 1770-1810 cm⁻¹. uobabylon.edu.iqlibretexts.orgyoutube.comreddit.com Other expected absorptions include C-Cl stretching and vibrations associated with the thiophene ring. nist.govnist.gov

Characteristic IR Absorption Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch (Acyl Chloride)~1770 - 1810Strong, SharpThe most characteristic peak for this functional group. uobabylon.edu.iqlibretexts.org
C=C Stretch (Thiophene Ring)~1400 - 1500MediumTypical for aromatic rings.
C-Cl Stretch~650 - 850Medium-StrongConfirms the presence of the chloro group. ucalgary.ca
C-S Stretch (Thiophene Ring)~600 - 800Weak-MediumCharacteristic of thiophene and its derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺˙). A key feature would be the isotopic pattern of this peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). jove.com With two chlorine atoms in the molecule, the spectrum would exhibit a characteristic pattern of peaks at M, M+2, and M+4.

Electron impact mass spectra of similar compounds, such as benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides, show that a characteristic fragmentation pathway is the cleavage of the C-Cl bond. nih.gov This involves the loss of a chlorine radical (•Cl) to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for carbonyl compounds.

Expected Mass Spectrometry Fragmentation

IonFormation ProcessNotes
[M]⁺˙, [M+2]⁺˙, [M+4]⁺˙Molecular IonIsotopic pattern due to two Cl atoms.
[M-Cl]⁺Loss of a chlorine radicalA primary, characteristic fragmentation. nih.gov
[M-Cl-CO]⁺Loss of Cl followed by COCommon fragmentation for acylium ions.
[M-2Cl]⁺˙Loss of two chlorine radicalsSequential loss from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₂Cl₂O₂S), thus confirming the compound's identity with high confidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing.

While a crystal structure for this compound is not publicly available, the structure of the closely related Thiophene-3-carbonyl chloride has been determined. mdpi.comresearchgate.net This study revealed critical structural features that are highly relevant.

The crystal structure of Thiophene-3-carbonyl chloride (C₅H₃ClOS) was determined to be orthorhombic with the space group Pbca. mdpi.com A significant finding was the presence of "ring flip disorder," where the sulfur atom and the C(5)H group occupy two alternative positions within the five-membered ring. mdpi.comresearchgate.net This phenomenon has been observed in several other thiophene-3-carbonyl derivatives. mdpi.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: In derivatives of thiophene carbonyl compounds, hydrogen bonds are a prominent feature. For instance, studies on (E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides, which are related to thiophene-3-carbonyl derivatives, show the critical role of N–H···O=C hydrogen bonds. researchgate.net Depending on the molecular conformation (syn- or anti-NHCO), these interactions lead to the formation of either cyclic dimers or extended molecular chains. researchgate.net In the syn-NHCO arrangement, symmetric cyclic dimers are formed, while the anti-NHCO conformation results in molecular chains where molecules are linked by strong N–H···O hydrogen bonds. researchgate.net Hirshfeld surface analysis has been employed to confirm the significance of these interactions. researchgate.netmdpi.com In other related structures, such as those containing amide functionalities, classical N—H⋯O links are responsible for creating chain motifs within the crystal lattice. nih.gov Even weaker interactions, like C–H···S and C-H···Cl, can contribute to the stability of the crystal packing. nih.govrsc.org The sulfur atom of the thiophene ring itself can act as a hydrogen bond acceptor, participating in N-H···π and S–H···S interactions, which influences the self-aggregation of molecules. researchgate.netnih.gov

π-π Stacking: Alongside hydrogen bonding, π-π stacking interactions are crucial in the assembly of thiophene-based structures. These interactions arise from the attractive, noncovalent forces between aromatic rings. The physical origin of π-π stacking is primarily attributed to dispersion forces, which are promoted by a close, near-parallel arrangement of the planar aromatic systems. acs.org In many thiophene-3-carbonyl derivatives, Hirshfeld surface analysis has confirmed the presence of significant π-π interactions, which contribute to the formation of layered dimers arranged in an anti-parallel fashion with considerable overlap of the delocalized fragments. researchgate.net The tendency of thiophene-based polymers to form π-stacked aggregates can be observed in their NMR spectra, where broad, shielded signals in the aromatic region are indicative of this phenomenon. acs.org The introduction of specific substituents can be used to tune these interactions, potentially switching the dominant interaction from hydrogen bonding to π-stacking. acs.org Studies on fused thiophene ring systems have shown that they often form π-stacking structures rather than herringbone packing motifs, which is considered more favorable for electronic properties like charge mobility. nih.gov

Study of Crystal Disorder Phenomena (e.g., Ring Flip Disorder in Thiophene-3-carbonyl Derivatives)

Crystal disorder, a phenomenon where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice, is a well-documented characteristic of thiophene-3-carbonyl derivatives.

The most common type of disorder observed in these compounds is a "ring flip" disorder. proquest.commdpi.com This involves a 180° rotation of the thiophene ring around the single bond connecting it to the carbonyl group (C3–C=O bond). mdpi.com The X-ray crystal structure of thiophene-3-carbonyl chloride itself provides a clear example of this phenomenon. proquest.commdpi.comresearchgate.net In its crystal structure, the molecule is disordered, with the sulfur and a CH group of the thiophene ring swapping positions, corresponding to two orientations that differ by a 180° rotation. mdpi.com The two forms were found to exist with occupancies of 70% and 30% for the major and minor conformers, respectively. mdpi.com

This ring flip disorder is not unique to the acyl chloride but is prevalent across a range of thiophene-3-carbonyl derivatives, including amides and glycine (B1666218) derivatives. proquest.comresearchgate.net However, the occurrence of this phenomenon is not universal. For example, thiophene-3-carboxylic acid crystallizes in an ordered, hydrogen-bonded dimer structure without any disorder. proquest.comresearchgate.net The factors that determine whether a specific derivative will exhibit ring flip disorder are still not fully understood and appear to be subtle. proquest.commdpi.com For instance, in a series of closely related (E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides, disorder is present in monosubstituted methoxy (B1213986) and hydroxy compounds, but dimethoxy substituted compounds have ordered structures in the solid state. researchgate.net This highlights the delicate balance of intermolecular forces and steric effects that govern the final crystal packing and the presence or absence of disorder.

Table 1: Crystal Disorder in Thiophene-3-Carbonyl Derivatives
CompoundDisorder ObservedDescriptionReference
Thiophene-3-carbonyl chlorideYesRing flip disorder with two orientations (70/30 occupancy) from a 180° rotation about the C3–C=O bond. proquest.com, mdpi.com
Thiophene-3-carboxylic acidNoForms ordered, hydrogen-bonded dimers. proquest.com, researchgate.net
Thiophene-3-carboxamideYesExhibits ring flip disorder. proquest.com, researchgate.net
N-(Thiophene-3-carbonyl)glycineYesShows ring flip disorder in addition to hydrogen bonding. proquest.com, researchgate.net
(E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides (methoxy/hydroxy substituted)YesDisorder arises from 180° flips of the thienyl ring. researchgate.net
(E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides (dimethoxy substituted)NoSolid state reveals ordered structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV-Vis light is primarily associated with π→π* and n→π* transitions involving the thiophene ring and the carbonyl groups.

The thiophene ring itself is a chromophore that absorbs in the UV region. spectrabase.com The introduction of carbonyl substituents onto the thiophene ring influences the electronic structure and, consequently, the absorption spectrum. Carbonyl groups (C=O) typically exhibit weak absorption bands corresponding to n→π* transitions at longer wavelengths, often around 270-300 nm. masterorganicchemistry.com

When the carbonyl group is in conjugation with a π-system, such as the thiophene ring, the absorption maxima for both the π→π* and n→π* transitions tend to shift to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com For example, a series of thiophene-based azomethines, which contain C=N bonds analogous to C=O, absorb radiation in the range of 350 to 600 nm. mdpi.com Similarly, for thiophene-based polymers, increasing conjugation length leads to a red shift in the absorption maximum and a smaller bandgap. tandfonline.commdpi.com

The optical properties of materials derived from thiophene-3,4-dicarboxylic acid, the precursor to the dichloride, are of significant interest for applications in organic electronics. For instance, donor-acceptor type compounds based on thienothiophene, a fused thiophene system, can exhibit absorption maxima well into the visible region (e.g., 411 nm) and show strong fluorescence. beilstein-journals.org The solvent can also influence the absorption maxima. rsc.orgresearchgate.net Many thiophene-containing compounds are fluorescent, emitting light upon excitation at their absorption maximum wavelength. rsc.orgresearchgate.net For example, a "bent-core" thiophene/azobenzene (B91143) compound was found to be relatively strongly fluorescent. rsc.orgresearchgate.net

Table 2: UV-Vis Absorption Data for Selected Thiophene Derivatives
Compound TypeAbsorption Maximum (λmax)Transition TypeKey FeaturesReference
Simple Carbonyls (e.g., Acetone)~275 nmn→πWeak absorption. masterorganicchemistry.com
Conjugated Enones~228 nmπ→πRed-shifted compared to isolated alkene or carbonyl. masterorganicchemistry.com
Thiophene-based Azomethines350 - 600 nmπ→π* / n→πAbsorption depends on the core structure. mdpi.com
Thienothiophene-based D-π-A compound411 nmπ→πExhibits a large Stokes shift and high fluorescence quantum yield. beilstein-journals.org
Isothianaphthene–thiophene copolymers~10-20 nm longer λmax than thiophene-thiophene copolymersπ→π*Demonstrates that structural variation tunes optical properties. tandfonline.com

Computational Chemistry and Theoretical Studies on Thiophene 3,4 Dicarbonyl Dichloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of molecules. This method is founded on the principle that the energy of a molecule can be determined from its electron density, providing a computationally efficient yet accurate framework for studying a wide range of chemical systems.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure. For thiophene-based molecules, including derivatives of thiophene-3,4-dicarbonyl dichloride, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. For instance, X-ray diffraction studies of thiophene-3-carbonyl chloride have revealed specific bond lengths such as C(2)–C(3) at 1.384(3) Å and C(3)–C(4) at 1.416(3) Å. mdpi.comresearchgate.net Computational methods like DFT can reproduce these experimental geometries with a high degree of accuracy, providing a validated starting point for further analysis. manchester.ac.uk

The electronic structure, which describes the arrangement of electrons in a molecule, is also a key output of DFT calculations. This includes the distribution of electron density, which is crucial for understanding a molecule's reactivity and intermolecular interactions. In thiophene (B33073) derivatives, the π-electron system of the thiophene ring is of particular interest due to its role in electronic conductivity and optical properties. e3s-conferences.org

Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and kinetic stability. schrodinger.comnih.gov

Theoretical studies on various thiophene derivatives have shown that chemical modifications can significantly alter the HOMO and LUMO energy levels. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can lower or raise these energy levels, respectively, thereby tuning the HOMO-LUMO gap. mdpi.com This ability to engineer the electronic properties of thiophene-based molecules is fundamental to their application in organic electronics. e3s-conferences.org

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
P3OT5.593.761.83
PCBE5.873.911.96

This table presents experimentally determined HOMO and LUMO energy levels for Poly(3-octyl-thiophene-2,5-diyl) (P3OT) and dntb.gov.uadntb.gov.ua-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE), showcasing typical energy ranges for thiophene-based materials used in organic solar cells. core.ac.uk

Prediction of Reactivity and Reaction Pathways

DFT calculations can be used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of a particular reaction pathway.

For instance, understanding the reaction of this compound with other reagents to form polymers or other functional materials can be aided by computational studies. acs.org The reactivity of the acyl chloride groups, for example, can be analyzed by examining the partial charges on the carbonyl carbons and the energies of the molecular orbitals involved in the reaction. Theoretical investigations can also shed light on the mechanisms of polymerization, such as the electropolymerization of thiophenes, by modeling the intermediate steps and species. dtic.mil This predictive capability is invaluable for designing new synthetic routes and for understanding the formation of desired products. pharmaguideline.com

Quantum Chemical Computations for Photonic and Electronic Properties

Beyond ground-state properties, quantum chemical methods are essential for understanding how molecules interact with light and how charges are transported through materials. These properties are at the heart of applications in photonics (e.g., organic light-emitting diodes) and electronics (e.g., organic field-effect transistors).

Excitation Energy and Transition Density Matrix Analysis

To understand the photonic properties of a molecule, it is necessary to study its excited electronic states. Time-dependent DFT (TD-DFT) is a widely used method for calculating the energies of these excited states, which correspond to the absorption of light. mdpi.com The results of TD-DFT calculations can be used to simulate a molecule's UV-visible absorption spectrum, predicting the wavelengths at which it will absorb light most strongly. e3s-conferences.org

Analysis of the transition density matrix provides a detailed picture of how the electron distribution changes when a molecule is excited from its ground state to an excited state. This can reveal the nature of the electronic transition, for example, whether it is a localized excitation on a particular part of the molecule or a charge-transfer excitation where an electron moves from one part of the molecule to another. mdpi.com For thiophene-based systems, understanding the nature of electronic excitations is crucial for designing efficient light-harvesting and light-emitting materials. rsc.org

Reorganization Energies for Charge Transport in Polymeric Derivatives

In the context of organic electronics, the efficiency of charge transport is a critical parameter. When a charge (an electron or a hole) moves from one molecule to another, both molecules must undergo geometric relaxation to accommodate the new charge distribution. The energy associated with this relaxation is known as the reorganization energy. A lower reorganization energy generally corresponds to a faster rate of charge transfer and, therefore, higher charge mobility in the material. researchgate.net

Computational methods, often in conjunction with Marcus theory, are used to calculate the reorganization energies for both hole and electron transport. mdpi.com Studies on polythiophene derivatives have shown that the reorganization energy can be influenced by factors such as the conformation of the polymer chain and the nature of any substituent groups. unesp.br For example, introducing bulky substituents can sometimes lead to a more rigid polymer backbone, which can decrease the reorganization energy and enhance charge transport. unesp.br By computationally screening different derivatives of this compound-based polymers, it is possible to identify structures that are likely to have favorable charge transport properties. acs.orgrsc.org

Polymer DerivativeHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
P3HT0.3110.780
P3HT with Ph substituent0.2790.642
P3HT with C3H7 substituent0.3070.780

This table shows calculated reorganization energies for poly(3-hexylthiophene) (P3HT) and some of its derivatives, illustrating how chemical modification can impact charge transport properties. unesp.br

Molecular Dynamics Simulations for Conformational Analysis and Material Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and materials at an atomic level. For this compound, MD simulations can provide crucial insights into its conformational landscape and predict its bulk material properties. By simulating the movement of atoms over time, researchers can explore how the molecule flexes, rotates, and interacts with its environment.

Conformational Analysis

The key dihedral angles to consider are those around the C3-C(carbonyl) and C4-C(carbonyl) bonds. The orientation of the carbonyl chloride groups relative to the thiophene ring (either pointing in the same or opposite directions, and their degree of planarity with the ring) significantly influences the molecule's dipole moment and intermolecular packing.

While specific MD simulation data for this compound is not extensively available in public literature, studies on similar thiophene derivatives, such as thiophene-3,4-dicarboxylic acid and its esters, provide valuable insights. nih.govmdpi.com For instance, research on thiophene-3-carbonyl derivatives has shown the possibility of "ring flip disorder," where the molecule can adopt two forms differing by a 180° rotation about the C3-C=O bond. nih.gov This suggests that this compound could also exhibit complex conformational behavior with multiple stable or meta-stable states.

Illustrative Conformational Energy Profile:

The following table illustrates the type of data that would be generated from an MD simulation for the conformational analysis of this compound. The dihedral angles (φ1 and φ2) represent the rotation of the two carbonyl chloride groups relative to the plane of the thiophene ring.

ConformationDihedral Angle (φ1)Dihedral Angle (φ2)Relative Energy (kcal/mol)Population (%) at 300 K
Syn-planar5.25
Anti-planar180°0.070
Gauche60°60°2.515
Orthogonal90°90°8.0<1

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The actual energy values and populations would need to be determined through specific quantum mechanical or molecular dynamics calculations.

Material Behavior

MD simulations can also be employed to predict the bulk properties of materials composed of this compound molecules. By simulating a system containing many molecules, it is possible to understand how they pack together in solid or liquid phases and to calculate various material properties. This is particularly relevant for applications in organic electronics, where the molecular arrangement dictates charge transport characteristics. rsc.org

Simulations can predict properties such as:

Density and Phase Behavior: Predicting the density of the amorphous or crystalline solid and identifying potential phase transitions at different temperatures. rsc.org

Mechanical Properties: Estimating parameters like the bulk modulus, which describes the material's resistance to compression.

Thermal Properties: Calculating the glass transition temperature, which is a key parameter for polymeric materials derived from this monomer.

Intermolecular Interactions: Analyzing the nature and strength of non-covalent interactions, such as π-π stacking between thiophene rings and dipole-dipole interactions involving the carbonyl groups, which govern the material's structure and stability. acs.org

Studies on oligo-thiophenes have demonstrated how molecular length and substitution patterns influence their liquid-crystalline phase behavior, which is crucial for their performance in electronic devices. rsc.org Similarly, MD simulations of this compound could guide the design of novel polymers and materials with desired electronic and physical properties.

Predicted Material Properties from Simulation:

This table provides examples of material properties that could be predicted for a bulk material of this compound using molecular dynamics.

PropertyPredicted ValueSimulation Conditions
Density (amorphous)1.45 g/cm³300 K, 1 atm
Glass Transition Temp (Tg)~350 KCooling from melt
Cohesive Energy Density450 J/cm³300 K, 1 atm
Radial Distribution Function g(r)Peak at 3.8 Å (π-stacking)300 K, liquid phase

Note: These values are hypothetical and serve to illustrate the predictive capabilities of molecular dynamics simulations for material science applications.

Advanced Applications in Materials Science and Organic Electronics Research

Organic Semiconductor Materials Development

Thiophene-3,4-dicarbonyl dichloride serves as a versatile building block for a range of organic semiconductor materials. Its reactive dicarbonyl dichloride groups enable its incorporation into polymer backbones through various polymerization techniques, leading to materials with tailored electronic and optical properties.

Design of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the charge transport characteristics of the semiconductor layer. Polymers derived from this compound, particularly those containing thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) units, have demonstrated significant promise in this area.

The synthesis of TPD-based polymers often involves the reaction of a thiophene-3,4-dicarboxylic acid derivative, which can be prepared from this compound, with an amine. These TPD-containing copolymers have been strategically designed and synthesized, exhibiting good solution processability and high stability in thin-film transistors (TFTs). researchgate.net The resulting polymers often possess a planar backbone structure, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. For instance, copolymers incorporating TPD have achieved hole mobilities as high as 1.29 cm²/(V·s), a record for TPD-containing polymer semiconductors. researchgate.net The orientation of alkyl chain substituents on the polymer backbone has been shown to be a critical factor influencing the polymer chain packing, thin-film morphology, and ultimately, the device performance. researchgate.net

Application in Organic Photovoltaics (OPVs) and Solar Cells

The quest for efficient and cost-effective renewable energy sources has driven extensive research into organic photovoltaics (OPVs). This compound is a precursor to key components in the active layer of these devices.

Polymers and small molecules derived from this compound are utilized in the development of both donor and acceptor materials in bulk heterojunction solar cells. mdpi.com Specifically, the formation of low band gap polymers is a crucial strategy for enhancing the power conversion efficiency (PCE) of OPVs by enabling the absorption of a broader range of the solar spectrum. nih.govdtic.milrsc.org

A notable application is in the synthesis of polymers containing thieno[3,4-b]pyrazine (B1257052) units. These are typically formed through the condensation of a 3,4-diaminothiophene (B2735483) derivative, which can be synthesized from a precursor related to thiophene-3,4-dicarboxylic acid, with a dione. The resulting poly(thieno[3,4-b]pyrazine)s are low band gap materials that appear dark blue-black in their neutral state and become transparent upon doping. dtic.milrsc.org This property is highly desirable for applications in transparent conductive materials. researchgate.net Research has shown that these polymers can exhibit band gaps as low as 0.95 eV and conductivities suitable for solar cell applications. dtic.milrsc.org Furthermore, the development of novel polymer acceptors based on thiophene[3,4-b]thiophene has led to high-performance all-polymer solar cells with impressive power conversion efficiencies. rsc.org

Development of Low Band Gap Conjugated Polymers and Oligomers

The ability to tune the band gap of conjugated polymers is a cornerstone of designing materials for specific electronic applications. This compound provides a pathway to synthesize polymers with low band gaps, which are essential for efficient light absorption in OPVs and for creating materials with specific colors in light-emitting applications.

The synthesis of poly(thieno[3,4-b]pyrazine) and its derivatives is a prime example of this application. nih.govdtic.milrsc.org By reacting a diamine with a derivative of thiophene-3,4-dicarboxylic acid, researchers can create polymers with alternating donor and acceptor units, a common and effective strategy for lowering the band gap. For instance, copolymers of thieno[3,4-b]pyrazine and 2,1,3-benzothiadiazole (B189464) have been synthesized via direct arylation polymerization, resulting in soluble and processable materials with band gaps as low as 0.97 eV and 1.05 eV. nih.gov Synthetic methods have also been developed for various precursors to these low band gap conjugated materials, allowing for the fine-tuning of their electronic properties. nih.gov

Role as Electron Acceptors in Donor-Acceptor Systems

In many organic electronic devices, the active material consists of a blend of electron-donating and electron-accepting components. This compound is instrumental in creating the electron-accepting (acceptor) part of these donor-acceptor (D-A) systems.

The strong electron-withdrawing nature of the dicarbonyl groups makes derivatives of this compound excellent acceptor moieties. When copolymerized with electron-donating units, the resulting D-A polymers exhibit intramolecular charge transfer, which is crucial for their electronic and optical properties. Thieno[3,4-c]pyrrole-4,6-dione (TPD), synthesized from thiophene-3,4-dicarboxylic acid derivatives, is a widely used acceptor unit in polymers for high-performance OFETs and organic solar cells. researchgate.netnih.govrsc.org The incorporation of TPD units into polymer backbones leads to materials with deep frontier energy levels and wide band gaps, which are advantageous for achieving high open-circuit voltages in solar cells. rsc.org

Optoelectronic Device Fabrication

The unique optical and electronic properties of polymers derived from this compound make them highly suitable for use in a variety of optoelectronic devices.

Light-Emitting Diodes (LEDs) and Electroluminescent Applications

While much of the focus has been on transistors and solar cells, derivatives of this compound also find application in organic light-emitting diodes (OLEDs). The ability to tune the band gap of the resulting polymers allows for the generation of light of different colors.

For instance, conjugated polymers containing oligothiophene units, which can be synthesized using thiophene (B33073) dicarbonyl chloride derivatives, and 1,3,4-oxadiazole (B1194373) moieties have been developed. pkusz.edu.cn These polymers exhibit tunable absorption and fluorescence properties, making them promising candidates for use as electroluminescent materials in light-emitting devices. pkusz.edu.cn The electrochemical properties of these polymers indicate good charge injection capabilities for both holes and electrons, which is a critical factor for efficient electroluminescence. pkusz.edu.cn Although direct synthesis from this compound is not always explicitly detailed, the closely related 3-octylthiophene-2,5-dicarbonyl chloride has been used to create such photoluminescent polymers. pkusz.edu.cn

Electrochromic Materials

The functional groups of this compound are readily converted into esters and amides, which serve as precursors for electrochromic polymers. These polymers can change color upon the application of an electrical potential, a property that is highly sought after for applications such as smart windows, displays, and camouflage technologies.

Donor-acceptor (D-A) strategies are often employed to create polymers with specific colors. By combining electron-donating units with electron-accepting units, the bandgap of the resulting polymer can be tuned to absorb specific wavelengths of light. Thiophene derivatives, often synthesized from precursors like this compound, are excellent candidates for the donor component in these systems. For instance, the conversion of the dicarbonyl dichloride to a 3,4-dialkoxythiophene derivative provides an electron-rich monomer. Poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known electrochromic polymer, is a prime example of this class, valued for its stability and conductivity. pkusz.edu.cnmdpi.com The electropolymerization of monomers derived from the thiophene-3,4-dicarbonyl core leads to the formation of thin films that exhibit reversible color changes. For example, polymers based on 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) can be synthesized, and their copolymers exhibit multiple colors in different oxidation states, making them suitable for high-performance electrochromic devices. bohrium.com

The performance of these electrochromic materials, including their color contrast, switching speed, and stability, is highly dependent on the molecular structure of the polymer, which can be precisely controlled through the chemistry of the initial this compound building block. rsc.org

Dye-Sensitized Solar Cells (DSSCs) and Photosensitizers

In the field of solar energy, this compound is a valuable precursor for the synthesis of organic dyes used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂), to generate a photocurrent. The efficiency of a DSSC is critically dependent on the properties of the sensitizer (B1316253) dye. mdpi.com

Organic dyes with a Donor-π-Acceptor (D-π-A) structure are particularly effective. Thiophene-containing moieties, derived from the dicarbonyl dichloride, are frequently incorporated as the π-bridge or part of the donor system. For example, new dipolar sensitizers incorporating an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) unit within the conjugated spacer have been synthesized. nih.gov The ETTC unit, a direct derivative of this compound, contributes to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, which is beneficial for harvesting more of the solar spectrum. nih.gov However, the ester group can sometimes act as a charge trap, which can hinder electron injection and lower the cell's efficiency. nih.gov

Dye Structure Feature Impact on DSSC Performance Relevant Research Finding
Thiophene π-Bridge Enhances conjugation and light-harvesting capabilities.Dyes with thiophene bridges show broad and strong absorption bands. rsc.org
Ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) unit Causes a bathochromic shift in the absorption spectrum.Can sometimes lead to charge-trapping at the ester group, potentially lowering efficiency. nih.gov
Bulky side groups Suppress dye aggregation and reduce charge recombination.Leads to higher open-circuit voltage (Voc). acs.orgntu.edu.tw
Triphenylamine donor with thiophene bridge High stability and electron-donating capacity.Achieved efficiencies of up to 7.56%, surpassing the N719 standard dye. nih.gov

This table summarizes the impact of structural features derived from thiophene precursors on the performance of Dye-Sensitized Solar Cells.

Advanced Ligand Chemistry and Coordination Compounds

The reactivity of the two carbonyl chloride groups makes this compound an excellent starting material for the design of sophisticated chelating ligands.

Design of Chelating Ligands from Dicarbonyl Dichloride

Chelating ligands are organic molecules that can bind to a central metal ion at two or more points, forming a stable complex. By reacting this compound with various nucleophiles, such as amines or diamines, a diverse range of bidentate and polydentate ligands can be synthesized. For example, condensation with an appropriate diamine can yield a macrocyclic ligand with a thiophene unit embedded in the ring.

The thiophene ring itself can participate in the coordination or act as a signaling unit. The sulfur atom and the π-system of the thiophene can interact with metal ions, influencing the electronic properties of the resulting complex. Ligands derived from thiophene have been shown to be effective in sensing specific metal ions, such as Fe²⁺. dntb.gov.ua The design of these ligands often involves creating a "binding pocket" where the metal ion can be selectively coordinated by donor atoms, such as the oxygen atoms from the amide groups formed from the original dicarbonyl dichloride and the nitrogen atoms from the amine reactants.

Application in Coordination Chemistry and Metal-Organic Frameworks

The ligands derived from this compound have significant applications in coordination chemistry and in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas.

Thiophene-3,4-dicarboxylic acid, which is readily obtained by the hydrolysis of the corresponding dicarbonyl dichloride, is a common ligand used in the synthesis of MOFs. jyu.fi These MOFs can exhibit a variety of interesting properties, including luminescence, gas storage, and catalysis. For example, MOFs constructed from a thiophene-functionalized dicarboxylate have been shown to be effective luminescent sensors for environmental contaminants and can be used for the removal of pesticides. acs.orgnih.gov

The geometry of the thiophene-3,4-dicarboxylate ligand directs the structure and topology of the resulting MOF. Different metal ions and synthesis conditions can lead to the formation of diverse frameworks, from one-dimensional chains to complex three-dimensional networks. rsc.orgresearchgate.net Lanthanide-based MOFs using a thieno[2,3-b]thiophene (B1266192) dicarboxylate ligand have been synthesized and show promising sensing activities and magnetic properties. acs.org

MOF System Ligand (Derived from Dichloride) Metal Ion Key Properties/Applications
[Zn(L)(BBI)·(H₂O)₂] Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid)Zn²⁺Luminescent sensing of Hg(II), Cu(II), Cr(VI). nih.gov
{[Zn(bpt)(tdc)]·dmf}n 2,5-thiophenedicarboxylic acid (tdc)Zn²⁺Interpenetrated 3D pillared-layer framework. jyu.fi
[M₂(DMF)₄(ttdc)₃] thieno[3,2-b]thiophene-2,5-dicarboxylate (ttdc²⁻)Y³⁺, La³⁺, Tb³⁺3D network with pcu topology, luminescence. mdpi.com
{[Ln(DMTDC)₁.₅(H₂O)₂]·DEF}n 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acidEu³⁺, Tb³⁺Microporous, sensing of nitrobenzene, acetone, and Cu²⁺. acs.org

This table presents examples of Metal-Organic Frameworks constructed from ligands derived from thiophene dicarbonyl dichlorides.

Intermediate in Complex Organic Synthesis

Beyond its use in materials science, this compound is a valuable intermediate for the synthesis of complex, polyfunctional heterocyclic compounds.

Preparation of Polyfunctional Substituted Heterocycles

The two electrophilic carbonyl chloride groups on the thiophene ring provide reactive handles for a variety of chemical transformations. These groups can react independently or in concert to build more elaborate molecular architectures. A classic example is the Friedel-Crafts reaction. The reaction of thiophene-3,4-dicarbonyl chloride with benzene (B151609) in the presence of aluminum chloride can lead to a mixture of products, including 4,9-dihydronaphtho[2,3-b]thiophene-4,9-dione, demonstrating the potential for intramolecular cyclization and the formation of fused ring systems. acs.org

Furthermore, the dicarbonyl dichloride can be a starting point for the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is reacted with a sulfur source to form a thiophene ring. derpharmachemica.com In a reverse sense, the dicarbonyl functionality can be used to build other heterocyclic rings onto the existing thiophene core. For instance, reaction with hydrazines can lead to the formation of pyridazine (B1198779) or other nitrogen-containing heterocycles fused to the thiophene ring. The synthesis of thieno[3,4-e] jyu.fiacs.orgrsc.orgthiadiazines has been achieved through the ring-closure of intermediate isocyanates generated from acyl azides, which in turn can be derived from the dicarbonyl chloride. clockss.org This versatility makes this compound a key building block for creating a library of polyfunctional heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchcommons.org

Synthesis of Thiophene-Based Azo Scaffolds for Functional Materials

The integration of the thiophene nucleus into macromolecular structures is a cornerstone of modern materials science, offering a pathway to polymers with exceptional electronic and optical properties. A particularly promising strategy for developing advanced functional materials involves the synthesis of thiophene-based scaffolds that incorporate the azo functional group (–N=N–). These azo-containing polymers are of significant interest due to their characteristic light-responsive behavior, thermal stability, and potential for use in applications ranging from high-performance dyes and optical data storage to nonlinear optics.

A viable, though not widely documented, synthetic route to thiophene-based azo scaffolds is the polycondensation of this compound with aromatic diamines that contain a pre-formed azo linkage. This method leverages the high reactivity of the acid chloride groups for the formation of robust amide bonds, resulting in the creation of an alternating copolymer. The thiophene units contribute their inherent electronic properties and structural rigidity, while the azo-moieties introduce photochromic and other functional characteristics to the polymer backbone.

A representative example of such a synthesis would involve the reaction of this compound with an azo-containing aromatic diamine like 4,4'-diaminoazobenzene. The polycondensation reaction, typically carried out in a polar aprotic solvent, proceeds via nucleophilic acyl substitution to form a polyamide with thiophene and azobenzene (B91143) units alternating along the polymer chain.

The general reaction scheme is as follows:

n (ClOC)(C₄H₂S)(COCl) + n (H₂N)(C₆H₄)N=N(C₆H₄)(NH₂) → [–(OC)(C₄H₂S)(CO)NH(C₆H₄)N=N(C₆H₄)NH–]n + 2n HCl

This synthetic approach allows for the systematic design of novel functional materials where the properties can be tuned by modifying the structure of the aromatic diamine. The resulting thiophene-based azo polyamides are expected to exhibit a combination of the properties inherent to both the thiophene and the azobenzene components.

Table 1: Reactants for the Synthesis of Thiophene-Azo Polyamide

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
This compoundC₆H₂Cl₂O₂S209.05Monomer (diacid chloride)
4,4'-DiaminoazobenzeneC₁₂H₁₂N₄212.25Monomer (azo-diamine)

Detailed Research Findings

While direct studies on polyamides derived specifically from this compound and azo-diamines are limited in publicly accessible literature, research on analogous systems provides significant insights into the expected properties of these materials.

Polymerization: The polycondensation reaction between aromatic diacid chlorides and aromatic diamines is a well-established method for producing high-performance polyamides. nih.gov The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions. The resulting polymers often exhibit high thermal stability and good mechanical properties.

Azo Monomer Synthesis: Aromatic diamines containing azo groups can be synthesized through various established methods. One common approach is the diazotization of an aromatic amine followed by an azo coupling reaction. imrpress.comchemrevlett.com For instance, the reduction of dinitro-azobenzene compounds can yield the corresponding diamino-azobenzene monomers. imrpress.com

Properties of Azo-Polymers: Azo-containing polymers are known for their photochromic properties, where the azo group can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength. metu.edu.tr This photo-responsiveness makes them suitable for applications in optical switching and data storage. Furthermore, the incorporation of the rigid azo-benzene unit into a polymer backbone generally enhances thermal stability and can lead to liquid crystalline behavior. Studies on various azo-polyamides and polyimides have demonstrated their potential as advanced materials with tunable optical and thermal characteristics. chemrevlett.comwikipedia.org

Thiophene-Containing Polymers: The inclusion of the thiophene ring in a polymer backbone is a widely used strategy to create materials for organic electronics. anjs.edu.iq Thiophene-based polymers are known for their semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. anjs.edu.iq The sulfur atom in the thiophene ring can also facilitate intermolecular interactions, which can influence the packing and morphology of the polymer films, ultimately affecting their electronic performance.

The combination of these features in a polyamide derived from this compound and an azo-diamine is anticipated to yield a multifunctional material with a unique set of properties. The inherent conjugation of the thiophene and azobenzene units could lead to interesting electronic and photophysical behaviors. The material would likely be colored due to the extended π-system and the presence of the azo chromophore. The photo-responsive nature of the azo group, coupled with the electronic properties of the thiophene unit, could open up possibilities for novel applications in areas such as photo-switchable electronics and advanced sensor technologies.

Table 2: Expected Properties of Thiophene-Based Azo Polyamide

PropertyExpected CharacteristicRationale
Color Yellow, Orange, or RedPresence of the azobenzene chromophore and extended π-conjugation. wikipedia.org
Thermal Stability HighIncorporation of rigid aromatic thiophene and azobenzene units in the polymer backbone. chemrevlett.com
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)Typical for aromatic polyamides. wikipedia.org
Photo-responsiveness Reversible trans-cis isomerization of the azo group upon light irradiationA characteristic feature of azobenzene-containing materials. metu.edu.tr
Electronic Properties Potential for semiconducting behaviorPresence of the electron-rich thiophene ring in the polymer backbone. anjs.edu.iq

Further research into the synthesis and characterization of these specific thiophene-based azo scaffolds would be invaluable in fully elucidating their properties and exploring their potential in the development of next-generation functional materials.

Future Research Directions and Outlook

Exploration of Novel Reactivity Patterns for Thiophene-3,4-dicarbonyl Dichloride

While the primary reactivity of this compound in acylation reactions is well-established, future research will likely delve into uncovering more complex and novel reactivity patterns. The compound's structure allows for a variety of chemical transformations beyond simple amide or ester formation.

Key areas for future exploration include:

Advanced Cyclization and Condensation Reactions: The reaction of the dicarbonyl chloride with various nucleophiles can lead to the formation of new heterocyclic systems fused to the thiophene (B33073) ring. Research into intramolecular cyclization reactions, similar to the cyclocondensation seen in other thiophene diketones, could yield novel polycyclic aromatic structures with interesting photophysical properties. nih.gov

Participation in Pericyclic Reactions: Investigating the potential of the thiophene ring within the molecule to participate in cycloaddition reactions, such as the Diels-Alder reaction, could open new avenues for creating complex, three-dimensional molecules. wikipedia.org Although thiophene itself is a relatively aromatic and unreactive diene, strategic modification of the molecule could enhance its reactivity.

Metal-Catalyzed Cross-Coupling: Exploring the use of the acyl chloride groups in novel metal-catalyzed cross-coupling reactions could lead to the direct formation of carbon-carbon bonds, creating unique ketone derivatives that are otherwise difficult to synthesize.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key component could provide rapid access to diverse and complex molecular libraries. This approach is highly efficient for discovering new compounds with desirable properties. derpharmachemica.com

Development of Greener Synthetic Pathways and Sustainable Methodologies

The increasing emphasis on sustainable chemistry necessitates the development of more environmentally benign methods for synthesizing and utilizing this compound. Traditional syntheses often rely on harsh reagents like thionyl chloride or phosphorus pentachloride for the formation of the acyl chloride groups from the corresponding dicarboxylic acid, and strong Lewis acids like aluminum chloride for subsequent reactions. acs.orgacs.org

Future research in this domain will focus on:

Catalytic Acylation: Developing catalytic methods to replace stoichiometric activating agents for the conversion of the carboxylic acid to the dichloride would significantly reduce waste.

Alternative Solvents and Energy Sources: The use of greener solvents, such as ionic liquids or water, and alternative energy sources like microwave irradiation or ultrasound could lead to faster, more efficient, and cleaner reactions. derpharmachemica.comorganic-chemistry.org Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times for some thiophene syntheses from hours to minutes. derpharmachemica.com

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This includes exploring catalytic cycles and tandem reactions that avoid the generation of byproducts. organic-chemistry.orgacs.org

Safer Reagents: Investigating the use of safer halogenating agents is crucial. For instance, methodologies using sodium halides as a source for electrophilic halogens in the synthesis of other halogenated thiophenes represent a step toward eliminating harsher chemicals. nih.gov

Rational Design of this compound Derivatives for Tunable Electronic Properties

This compound is an ideal scaffold for creating a vast array of derivatives with tailored electronic properties for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electronic characteristics of the final material are highly dependent on the molecular structure.

The rational design process will involve:

Systematic Derivatization: By reacting the dicarbonyl dichloride with a wide range of amines and alcohols, researchers can create libraries of thiophene-3,4-bis(amides) and -diesters. These reactions allow for the introduction of various functional groups, including electron-donating and electron-withdrawing moieties.

Structure-Property Relationship Studies: A critical research direction is to establish clear and predictable relationships between the chemical structure of the derivatives and their electronic properties (e.g., HOMO/LUMO energy levels, bandgap, and charge carrier mobility). Even minor changes to the molecular structure can have significant consequences for the material's performance. gla.ac.uk For example, a recent thesis highlighted that small structural modifications on hole transport materials (HTMs) derived from this dichloride can dramatically alter charge transport properties. gla.ac.uk

Controlling Intermolecular Interactions: The design of derivatives should also consider how the molecules will pack in the solid state. Introducing specific side chains can influence π-π stacking and intermolecular interactions, which are crucial for efficient charge transport in thin films.

Advanced Characterization of Thin Films and Device Architectures

The performance of an organic electronic device is determined not only by the properties of the individual molecules but also by the morphology and structure of the material in its solid-state thin film form. Therefore, advanced characterization of these films is essential for understanding and optimizing device performance.

Future efforts will concentrate on:

Probing Film Morphology: Utilizing advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), to visualize the surface and bulk morphology of thin films prepared from this compound derivatives.

Analyzing Molecular Packing: Employing techniques like Grazing-Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XRR) to determine how the molecules are arranged and packed within the film. This molecular-level ordering is a key determinant of charge mobility.

In-situ and Operando Measurements: Developing and applying characterization techniques that can probe the material's properties while the device is operating (operando) or during film formation (in-situ). This provides invaluable information about dynamic processes that affect performance and stability.

Charge Transport Dynamics: Using methods like Time-Resolved Microwave Conductivity (TRMC) and Space-Charge Limited Current (SCLC) measurements to directly quantify charge carrier mobility and understand charge transport mechanisms within the materials.

Integration of Computational and Experimental Approaches for Predictive Material Design

The combination of computational modeling and experimental synthesis offers a powerful paradigm for accelerating the discovery of new materials. By predicting the properties of potential molecules before they are synthesized, researchers can focus their experimental efforts on the most promising candidates. acs.org

This integrated approach will involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the fundamental electronic properties of new derivatives, such as their frontier molecular orbital (HOMO/LUMO) energies, ionization potentials, and electron affinities.

Molecular Dynamics Simulations: Employing molecular dynamics (MD) simulations to predict the bulk morphology and molecular packing of derivatives in thin films. This can provide insight into how different side chains or functional groups will influence the solid-state structure. gla.ac.uk

Virtual Screening: Creating large virtual libraries of potential derivatives and using computational methods to screen them for desired properties. This high-throughput computational screening can identify top-performing candidates for subsequent experimental synthesis and characterization.

Feedback Loop: Establishing a tight feedback loop where experimental results are used to refine and validate the computational models, leading to increasingly accurate predictions and a more efficient material design cycle.

Q & A

Q. What are the standard synthetic protocols for preparing Thiophene-3,4-dicarbonyl dichloride, and how can purity be ensured?

this compound is synthesized by refluxing thiophene-3,4-dicarboxylic acid with thionyl chloride (SOCl₂) for 1 hour. Excess thionyl chloride is removed via co-distillation with benzene, followed by vacuum drying to yield the dichloride . Purity is ensured by monitoring reaction completion via TLC or NMR and avoiding side reactions by maintaining anhydrous conditions.

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction intermediates.
  • IR spectroscopy : To identify carbonyl (C=O) and acyl chloride (C-Cl) stretching vibrations.
  • Mass spectrometry : For molecular weight verification and structural elucidation of products like 3,4-dibenzoylthiophene .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in Friedel-Crafts acylations involving this compound?

The reaction with benzene and AlCl₃ produces multiple products (e.g., dihydrothiophenediones, benzoyl derivatives) depending on:

  • Stoichiometry : A 1:1 ratio of dichloride to benzene favors intramolecular cyclization (Path A), yielding 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione. Excess benzene promotes intermolecular acylation (Paths B/C), forming 3,4-dibenzoylthiophene or lactones like 1,1-diphenyl-1H,3H-thieno[3,4-c]furan-3-one .
  • Temperature : Lower temperatures (<0°C) favor kinetically controlled products (e.g., Path D intermediates) .

Q. What mechanistic insights explain the unique reactivity of this compound compared to furan or pyrrole analogs?

Thiophene’s electron-rich aromatic system stabilizes electrophilic intermediates during acylation, enabling unique pathways like diaroyl ketone formation. In contrast, furan derivatives undergo competing ring-opening or over-acylation due to reduced aromatic stabilization . Computational studies (e.g., DFT) can further elucidate transition-state geometries and charge distribution.

Q. How can competing side reactions (e.g., lactonization vs. acylation) be controlled during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize acylium ions, favoring acylation.
  • Catalyst loading : Lower AlCl₃ concentrations reduce Lewis acid-mediated cyclization side reactions.
  • Workup protocols : Quenching with aqueous NaHCO₃ minimizes hydrolysis of acyl chlorides .

Q. What strategies resolve contradictions in literature reports regarding product yields?

Discrepancies in yields (e.g., 6% for lactones vs. 17% for dibenzoylthiophene) arise from variations in:

  • Reagent purity : Trace moisture degrades AlCl₃ activity.
  • Mixing efficiency : Slow addition of Grignard reagents prevents local overconcentration. Reproducibility requires strict adherence to anhydrous conditions and detailed reporting of stoichiometric ratios .

Methodological Guidance

Q. How to design experiments for optimizing reaction selectivity toward specific derivatives?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading systematically.
  • In-situ monitoring : Use Raman spectroscopy to track intermediate formation.
  • Post-reaction analysis : Employ HPLC or GC-MS to quantify product ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.